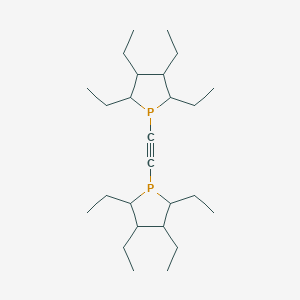![molecular formula C11H21NO2 B15169727 [(2S)-piperidin-2-yl]methyl pentanoate CAS No. 647021-21-4](/img/structure/B15169727.png)
[(2S)-piperidin-2-yl]methyl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-piperidin-2-yl]methyl pentanoate is a chemical compound that features a piperidine ring attached to a pentanoate ester. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The piperidine ring is a common structural motif in many biologically active compounds, making this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-piperidin-2-yl]methyl pentanoate typically involves the esterification of [(2S)-piperidin-2-yl]methanol with pentanoic acid. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts, and the reaction is often carried out in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
[(2S)-piperidin-2-yl]methyl pentanoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: [(2S)-piperidin-2-yl]methanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
[(2S)-piperidin-2-yl]methyl pentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(2S)-piperidin-2-yl]methyl pentanoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The piperidine ring can mimic the structure of natural substrates or inhibitors, allowing it to modulate biological pathways. The ester group can be hydrolyzed in vivo to release the active piperidine derivative, which can then exert its effects on the target molecules.
Comparison with Similar Compounds
[(2S)-piperidin-2-yl]methyl pentanoate can be compared with other piperidine-containing compounds such as:
Piperidine: The simplest member of the piperidine family, used as a building block in organic synthesis.
Piperidin-4-yl]methyl pentanoate: A structural isomer with different biological properties.
Piperidin-2-yl]methyl butanoate: A similar compound with a shorter ester chain, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific ester chain length and stereochemistry, which can influence its interaction with biological targets and its overall chemical reactivity.
Properties
CAS No. |
647021-21-4 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
[(2S)-piperidin-2-yl]methyl pentanoate |
InChI |
InChI=1S/C11H21NO2/c1-2-3-7-11(13)14-9-10-6-4-5-8-12-10/h10,12H,2-9H2,1H3/t10-/m0/s1 |
InChI Key |
VCYUWISZTPCXBB-JTQLQIEISA-N |
Isomeric SMILES |
CCCCC(=O)OC[C@@H]1CCCCN1 |
Canonical SMILES |
CCCCC(=O)OCC1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


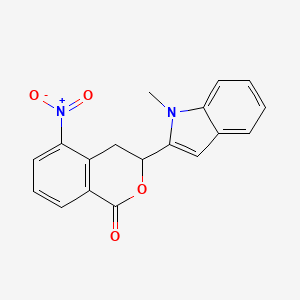
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,5-dimethoxyphenyl)-3-methyl-](/img/structure/B15169655.png)
![S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate](/img/structure/B15169661.png)
![4-[4-(Hydroxymethyl)phenyl]butan-2-one](/img/structure/B15169669.png)
![2-[4-(4-Methoxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B15169677.png)
![3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde](/img/structure/B15169685.png)
![4-[4-(3-Chlorophenyl)-2-hydrazinyl-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B15169692.png)
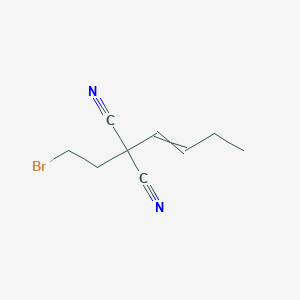
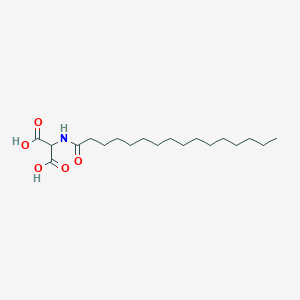
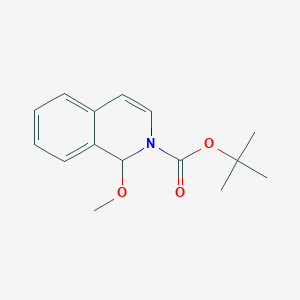
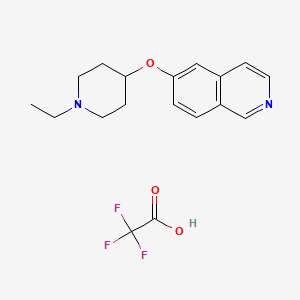

![1-(Benzyloxy)-3-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B15169752.png)
